Quinine, HCl dihydrate
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Overview
Description
Quinine hydrochloride dihydrate is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been used for centuries as an antimalarial drug and is also known for its antipyretic and analgesic properties . Quinine hydrochloride dihydrate is a white crystalline substance that is soluble in water, ethanol, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinine hydrochloride dihydrate can be synthesized by dissolving quinine in hydrochloric acid, followed by the addition of methanol and bromine . The reaction is carried out under controlled conditions to ensure the formation of the dihydrate form.
Industrial Production Methods
Industrial production of quinine hydrochloride dihydrate involves extracting quinine from the bark of cinchona trees, followed by purification and crystallization processes . The extracted quinine is then reacted with hydrochloric acid to form the hydrochloride salt, which is further crystallized to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Quinine hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, methanol, and bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include quinine hydrochloride, quinine sulfate, and other derivatives of quinine .
Scientific Research Applications
Quinine hydrochloride dihydrate has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of quinine hydrochloride dihydrate is not fully understood. it is known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . Quinine also blocks potassium channels and affects muscle membrane and sodium channels, which contributes to its antimalarial and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Quinine sulfate: Another salt form of quinine used for similar purposes.
Chloroquine: A synthetic derivative of quinine used as an antimalarial drug.
Amodiaquine: Another quinoline derivative with similar antimalarial properties.
Uniqueness
Quinine hydrochloride dihydrate is unique due to its natural origin and its long history of use in treating malaria. Its ability to block potassium channels and its effectiveness in treating nocturnal leg cramps and myotonia congenita also set it apart from other similar compounds .
Properties
Molecular Formula |
C21H28ClNO4 |
---|---|
Molecular Weight |
393.9 g/mol |
InChI |
InChI=1S/C21H23NO2.ClH.2H2O/c1-3-13-10-15-5-4-14(13)11-18(15)21(23)17-8-9-22-20-7-6-16(24-2)12-19(17)20;;;/h3,6-9,12-14,18,23H,1,4-5,10-11H2,2H3;1H;2*1H2/t13-,14-,18+;;;/m0.../s1 |
InChI Key |
QRSRFFNNNJGFGX-DCLCSTHDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C]([C@@H]3C[C@@H]4CC[C]3C[C@@H]4C=C)O.O.O.Cl |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C](C3CC4CC[C]3CC4C=C)O.O.O.Cl |
Origin of Product |
United States |
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